2-Fluoro Atorvastatin Sodium Salt, identified by the product code TRC-F587902, is a stable isotope-labeled form of Atorvastatin, a widely used medication for lowering cholesterol levels. This compound is characterized by the presence of a fluorine atom at the 2-position of the phenyl ring in its structure, which is significant for its pharmacological properties. The sodium salt form enhances its solubility and bioavailability in pharmaceutical applications.
2-Fluoro Atorvastatin Sodium Salt is classified as a stable isotope labeled compound, specifically containing deuterium, which is used in various analytical applications. It is sourced from LGC Standards, a reputable provider of certified reference materials, ensuring high accuracy and reliability for research and development purposes. This compound is produced on demand, highlighting its specialized nature and the need for regulatory compliance due to its controlled status .
The synthesis of 2-Fluoro Atorvastatin involves several key steps that can be traced back to established synthetic routes for Atorvastatin itself. The general approach includes:
The synthesis must be carefully controlled to avoid hazardous steps, such as ozonolysis, which can complicate large-scale production .
The molecular formula for 2-Fluoro Atorvastatin Sodium Salt is , with a molecular weight of approximately 585.652 g/mol. Its structure can be represented by the following IUPAC name:
The compound features a complex arrangement of rings and functional groups that contribute to its biological activity and solubility characteristics .
The chemical reactivity of 2-Fluoro Atorvastatin Sodium Salt is primarily influenced by its functional groups. Key reactions include:
These reactions are crucial for understanding both the stability and efficacy of the compound in pharmaceutical formulations.
Atorvastatin acts primarily as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a critical role in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin effectively lowers levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream while increasing high-density lipoprotein cholesterol (HDL-C) levels.
The presence of the fluorine atom in 2-Fluoro Atorvastatin may enhance binding affinity to the target enzyme or alter pharmacokinetics compared to non-fluorinated analogs .
These properties are essential for its application in laboratory settings and pharmaceutical formulations.
2-Fluoro Atorvastatin Sodium Salt is primarily utilized in:
Its unique isotopic labeling allows for advanced tracking in metabolic studies, enhancing our understanding of atorvastatin's pharmacodynamics .
The Paal-Knorr pyrrole condensation is pivotal for constructing the fluorinated pyrrole core of 2-fluoro atorvastatin. This reaction involves the cyclization of a 1,4-dicarbonyl compound (4 or 10) with a primary amine (5) under acidic catalysis. Industrially, this is optimized using heterogeneous catalysts like montmorillonite K-10 or Fe(III)-montmorillonite, which facilitate solvent-free reactions at 90°C, achieving yields >95% within minutes under microwave irradiation [8]. The 1,4-dicarbonyl precursors themselves are synthesized via Stetter reactions, where an α,β-unsaturated ketone (1) couples with benzaldehyde derivatives (2 or 9) using triethylamine and a thiazolium bromide catalyst (3) [5] [8]. Solid acid catalysts enhance sustainability by enabling recyclability (>5 cycles) and minimizing waste.
Table 1: Catalysts for Paal-Knorr Synthesis of Atorvastatin Intermediates
Catalyst | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Montmorillonite K-10 | Solvent-free, microwave, 90°C | 91–98 | 3–6 min |
Fe(III)-montmorillonite | CH₂Cl₂, RT | 69–96 | 1–6 h |
Silica sulfuric acid | Solvent-free, RT | 70–97 | 3–45 min |
SbCl₃/SiO₂ | Hexane, RT | 51–94 | 1 h |
Direct fluorination of electron-rich aryl rings in atorvastatin precursors faces challenges due to low electrophilicity. Ruthenium-mediated deoxyfluorination overcomes this by coordinating the phenol group (e.g., compound 7) to Ru(II), reducing electron density and activating the site for nucleophilic fluorination [5] [9]. The optimized protocol uses [¹⁸F]fluoride (for radiolabeled analogs) or [¹⁹F]fluoride sources with the chloroimidazolium activator 13 in ethanol/pivalonitrile/veratrole (1:4:4 v/v) at 140°C for 30 minutes. Key innovations include:
The carboxylic acid group of fluorinated atorvastatin is neutralized to form the sodium salt, enhancing water solubility and stability. Critical parameters include:
Table 2: Crystallization Conditions for Sodium Salt Formation
Solvent System | Base | Crystal Morphology | Purity (%) |
---|---|---|---|
THF/n-Hexane | NaOH | Needles | >99.5 |
Toluene/n-Hexane | Na₂CO₃ | Prismatic | 98.8 |
Acetonitrile/Ether | NaOAc | Plate-like | 99.2 |
¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming regiochemistry and purity. Key spectral signatures include:
Single-crystal XRD reveals the sodium salt’s coordination geometry and packing:
High-resolution mass spectrometry (HR-MS) distinguishes isotopic analogs like deuterated 2-fluoro atorvastatin-d₅ sodium salt (C₃₃H₂₉D₅FN₂NaO₅):
Table 3: Key Mass Spectrometric Fragments of 2-Fluoro Atorvastatin Derivatives
Compound | Molecular Formula | [M+Na]⁺ (m/z) | Key Fragments (m/z) |
---|---|---|---|
2-Fluoro Atorvastatin Na salt | C₃₃H₃₄FN₂NaO₅ | 603.58 | 440.2, 292.1, 264.0 |
2-Fluoro Atorvastatin-d₅ Na salt | C₃₃H₂₉D₅FN₂NaO₅ | 608.66 | 445.2, 297.1, 264.0 |
ortho-Hydroxy Atorvastatin | C₃₃H₃₅FN₂O₆ | 585.56* | 440.2, 308.1 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1